molecular formula C26H34N2O3 B4879899 ethyl 1-[4-(acetylamino)benzyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate

ethyl 1-[4-(acetylamino)benzyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate

Cat. No. B4879899
M. Wt: 422.6 g/mol
InChI Key: GVWSZSVJFDWBPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[4-(acetylamino)benzyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate, also known as EPPC, is a synthetic compound that has been widely researched for its potential applications in the field of medicine. This compound belongs to the class of piperidine carboxylates and has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of ethyl 1-[4-(acetylamino)benzyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate is not fully understood, but it is believed to act on a number of different biochemical pathways in the body. This compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This may contribute to its neuroprotective effects.
This compound has also been shown to modulate the activity of ion channels in the body, which are involved in the transmission of signals between cells. This may contribute to its cytotoxic effects on cancer cells.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including neuroprotective, cytotoxic, and anti-inflammatory effects. This compound has been shown to increase the levels of certain neurotransmitters in the brain, such as acetylcholine and dopamine, which may contribute to its neuroprotective effects.
This compound has also been shown to induce apoptosis in cancer cells, which may be due to its ability to modulate ion channels in these cells. Additionally, this compound has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of enzymes involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 1-[4-(acetylamino)benzyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate in lab experiments is that it has been extensively studied and its synthesis method is well-established. Additionally, this compound has a range of potential applications in the field of medicine, which makes it a promising compound for further research.
However, there are also limitations to using this compound in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects. Additionally, this compound may have off-target effects on other biochemical pathways in the body, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on ethyl 1-[4-(acetylamino)benzyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate. One area of research could focus on further elucidating its mechanism of action, which would provide a better understanding of its effects on the body. Another area of research could focus on optimizing the synthesis method for this compound, which would make it more accessible for use in lab experiments.
Additionally, further research could explore the potential applications of this compound in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis. Finally, research could focus on developing derivatives of this compound that have improved efficacy and specificity for certain biochemical pathways in the body.

Scientific Research Applications

Ethyl 1-[4-(acetylamino)benzyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate has been studied extensively for its potential applications in the field of medicine. One area of research has focused on its use as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects and may be able to prevent the formation of amyloid plaques in the brain, which are associated with these disorders.
Another area of research has focused on the use of this compound as a potential anticancer agent. This compound has been shown to have cytotoxic effects on cancer cells, and may be able to induce apoptosis (cell death) in these cells. Additionally, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

ethyl 1-[(4-acetamidophenyl)methyl]-4-(3-phenylpropyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O3/c1-3-31-25(30)26(15-7-10-22-8-5-4-6-9-22)16-18-28(19-17-26)20-23-11-13-24(14-12-23)27-21(2)29/h4-6,8-9,11-14H,3,7,10,15-20H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWSZSVJFDWBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)NC(=O)C)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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